

# 1-Phenyl-1-hexyne (C<sub>12</sub>H<sub>14</sub>): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 1-Phenyl-1-hexyne

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## Abstract

This technical guide provides an in-depth overview of **1-phenyl-1-hexyne**, a disubstituted alkyne with significant applications in organic synthesis and materials science. The document details its chemical structure, physicochemical properties, spectroscopic signature, and key synthetic methodologies. Furthermore, it explores the characteristic reactivity of **1-phenyl-1-hexyne**, including its utility in catalytic hydrogenation and polymerization reactions. While not possessing inherent biological activity in a known signaling pathway, its role as a versatile building block in the synthesis of more complex molecules positions it as a compound of interest for drug discovery and development programs. This guide consolidates quantitative data into structured tables, provides detailed experimental protocols for its synthesis, and visualizes key chemical processes using logical diagrams to serve as a comprehensive resource for the scientific community.

## Chemical Structure and Properties

**1-Phenyl-1-hexyne**, also known as 1-hexynylbenzene, is an aromatic alkyne with the molecular formula C<sub>12</sub>H<sub>14</sub>.<sup>[1][2]</sup> Its structure features a linear six-carbon chain (hexyl group) attached to a phenyl group via a carbon-carbon triple bond at the C1 position.<sup>[3]</sup> This structure imparts a unique combination of rigidity from the alkyne and aromaticity from the phenyl ring, making it a valuable substrate in various chemical transformations.

The physical state of **1-phenyl-1-hexyne** is reported as both a solid and a colorless to light yellow liquid, which suggests it is likely a low-melting-point solid.<sup>[4][5][6]</sup>

**Table 1: Physicochemical Properties of 1-Phenyl-1-hexyne**

Property	Value	Reference(s)
Molecular Formula	C <sub>12</sub> H <sub>14</sub>	<sup>[1][2]</sup>
Molecular Weight	158.24 g/mol	<sup>[1][2]</sup>
CAS Number	1129-65-3	<sup>[2]</sup>
Appearance	Colorless to light yellow liquid or solid	<sup>[4][5][6]</sup>
Boiling Point	229-232 °C	<sup>[6][7]</sup>
Density	0.9 g/mL at 25 °C	<sup>[6][7]</sup>
Refractive Index (n <sup>20</sup> /D)	1.5349	<sup>[6][7]</sup>
Flash Point	98 °C (closed cup)	<sup>[6]</sup>

## Spectroscopic Analysis

The structural features of **1-phenyl-1-hexyne** can be unequivocally confirmed through standard spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR spectra provide a clear map of the proton and carbon environments within the molecule. The aromatic protons typically appear in the 7.0-7.5 ppm range, while the aliphatic protons of the butyl chain appear further upfield. The sp-hybridized carbons of the alkyne are characteristic signals in the <sup>13</sup>C NMR spectrum.

**Table 2: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts (CDCl<sub>3</sub>)**

<sup>1</sup> H NMR	Atom	Predicted $\delta$ (ppm)	<sup>13</sup> C NMR	Atom	Predicted $\delta$ (ppm)
Phenyl-H	Ar-H	7.2 - 7.4	Phenyl-C (ipso)	C-Ar	~124
Methylene	-C $\equiv$ C-CH <sub>2</sub> -	~2.4 (t)	Alkyne-C	-C $\equiv$ C-Ph	~80
Methylene	-CH <sub>2</sub> -CH <sub>2</sub> - CH <sub>2</sub> -CH <sub>3</sub>	~1.6 (p)	Alkyne-C	-C $\equiv$ C-Bu	~91
Methylene	-CH <sub>2</sub> -CH <sub>3</sub>	~1.5 (sextet)	Methylene-C	-C $\equiv$ C-CH <sub>2</sub> -	~19
Methyl	-CH <sub>3</sub>	~0.9 (t)	Methylene-C	-CH <sub>2</sub> -CH <sub>2</sub> - CH <sub>2</sub> -	~31
Methylene-C	-CH <sub>2</sub> -CH <sub>3</sub>	~22			
Methyl-C	-CH <sub>3</sub>	~14			

Note:

Predicted values are based on standard chemical shift tables and may vary slightly from experimental results. For experimental data, refer to spectral databases such as SpectraBase.

[8]

## Infrared (IR) Spectroscopy

The IR spectrum of **1-phenyl-1-hexyne** displays characteristic absorption bands corresponding to its functional groups.

**Table 3: Key IR Absorption Peaks**

Functional Group	Vibration	Position (cm <sup>-1</sup> )	Intensity
Aromatic C-H	Stretch	3100 - 3000	Medium
Aliphatic C-H	Stretch	3000 - 2850	Medium
Alkyne C≡C	Stretch	2260 - 2100	Weak to Medium
Aromatic C=C	Stretch (in-ring)	1600 - 1450	Medium
Aromatic C-H	"Out-of-plane" bend	900 - 675	Strong
Reference(s): <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>			

## Mass Spectrometry (MS)

Electron impact mass spectrometry of **1-phenyl-1-hexyne** will show a molecular ion peak (M<sup>+</sup>) at m/z = 158. The fragmentation pattern is typically characterized by the loss of alkyl fragments from the hexyl chain and the presence of a stable phenyl or tropylium cation fragment.

**Table 4: Expected Mass Spectrometry Fragmentation**

m/z	Fragment Identity	Notes
158	$[\text{C}_{12}\text{H}_{14}]^+$	Molecular Ion ( $\text{M}^+$ )
129	$[\text{M} - \text{C}_2\text{H}_5]^+$	Loss of an ethyl radical
115	$[\text{M} - \text{C}_3\text{H}_7]^+$	Loss of a propyl radical
101	$[\text{M} - \text{C}_4\text{H}_9]^+$	Loss of a butyl radical
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion (common rearrangement)
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation
Reference(s): <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[17]</a>		

## Synthesis of 1-Phenyl-1-hexyne

**1-Phenyl-1-hexyne** can be synthesized through several reliable methods in organic chemistry. The Sonogashira coupling and Grignard reactions are among the most common and efficient.

### Experimental Protocol: Sonogashira Coupling

This protocol describes the palladium- and copper-catalyzed cross-coupling of an aryl halide (iodobenzene) with a terminal alkyne (1-hexyne).

Materials:

- Iodobenzene (1.0 equiv)
- 1-Hexyne (1.2 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride  $[\text{PdCl}_2(\text{PPh}_3)_2]$  (2 mol%)
- Copper(I) iodide (CuI) (4 mol%)
- Triethylamine ( $\text{Et}_3\text{N}$ ) (3.0 equiv)
- Anhydrous Tetrahydrofuran (THF)

## Procedure:

- To a dry, argon-purged Schlenk flask, add  $\text{PdCl}_2(\text{PPh}_3)_2$  (0.02 equiv) and  $\text{CuI}$  (0.04 equiv).
- Add anhydrous THF (10 mL per 1.0 mmol of iodobenzene) followed by triethylamine (3.0 equiv).
- Stir the mixture at room temperature for 10-15 minutes.
- Add iodobenzene (1.0 equiv) to the flask via syringe.
- Add 1-hexyne (1.2 equiv) dropwise to the stirred mixture.
- Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous  $\text{NH}_4\text{Cl}$  and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to yield pure **1-phenyl-1-hexyne**.

Reference(s):[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

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**Caption:** Experimental workflow for the Sonogashira synthesis of **1-phenyl-1-hexyne**.

## Experimental Protocol: Grignard Reaction

This protocol involves the reaction of a Grignard reagent (phenylmagnesium bromide) with an activated alkyne precursor. A more direct, though less common, approach involves the reaction of an alkynyl Grignard with an aryl halide, which often requires harsher conditions. An alternative shown here is the "anti-Michael addition" to a sulfonylacetylene.

### Materials:

- 1-(Phenylsulfonyl)-1-hexyne (1.0 equiv)
- Phenylmagnesium bromide (3.0 M in THF, 1.5 equiv)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)

### Procedure:

- Dissolve 1-(phenylsulfonyl)-1-hexyne (1.0 equiv) in anhydrous THF in a dry, argon-purged round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add phenylmagnesium bromide (1.5 equiv) to the stirred solution via syringe.
- Allow the reaction to stir at 0 °C and monitor its progress by TLC.
- Upon completion, quench the reaction by slowly adding saturated aqueous NH<sub>4</sub>Cl.
- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Filter the solution and concentrate the solvent under reduced pressure.

- Purify the resulting crude product by flash column chromatography (eluent: hexanes) to obtain **1-phenyl-1-hexyne**.

Reference(s):[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)



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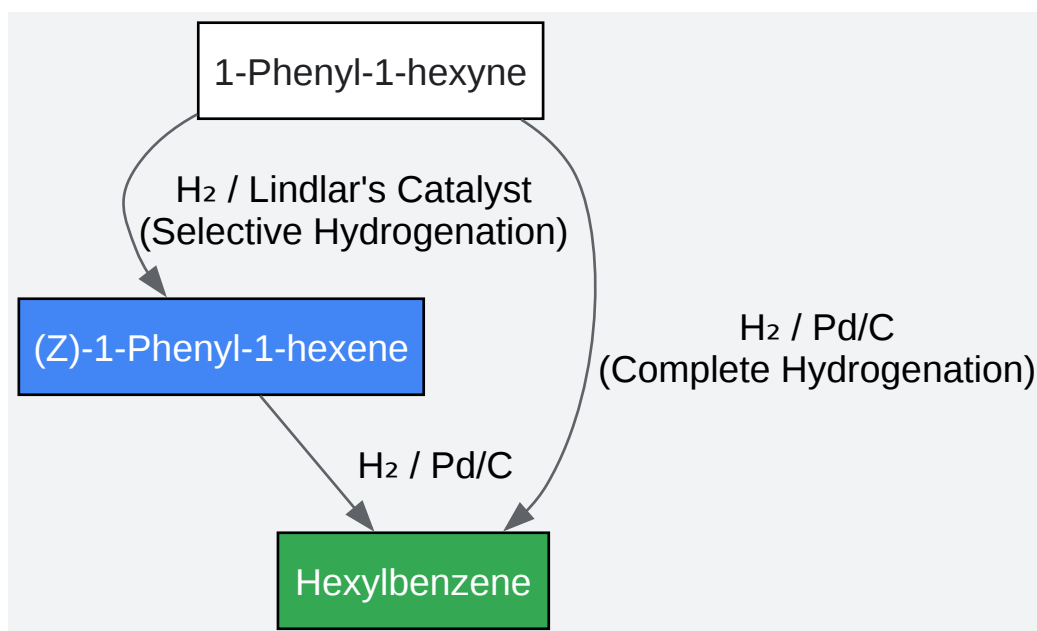
**Caption:** Experimental workflow for a Grignard-based synthesis of **1-phenyl-1-hexyne**.

## Chemical Reactivity

The phenyl and alkyne moieties of **1-phenyl-1-hexyne** are sites of rich chemical reactivity.

## Catalytic Hydrogenation

**1-Phenyl-1-hexyne** can be selectively hydrogenated to either the corresponding (Z)-alkene (1-phenyl-1-hexene) or fully reduced to the alkane (hexylbenzene). Stereoselective hydrogenation to the cis-alkene is typically achieved using Lindlar's catalyst (Pd/CaCO<sub>3</sub> poisoned with lead) or other modified palladium catalysts.[\[7\]](#)[\[27\]](#) Complete reduction to the alkane occurs with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.[\[28\]](#)



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**Caption:** Hydrogenation pathways of **1-phenyl-1-hexyne**.

## Polymerization

The alkyne functionality allows **1-phenyl-1-hexyne** to undergo polymerization. Studies have shown that catalysts based on niobium and tantalum pentahalides can effectively polymerize 1-phenyl-1-alkynes, leading to the formation of substituted polyacetylenes.[6][7] These polymers are of interest for their potential electronic and optical properties.

## Isomerization

Under basic conditions, **1-phenyl-1-hexyne** can undergo isomerization. For instance, electrolytically induced, base-catalyzed isomerization can convert it to 1-phenyl-1,2-hexadiene (an allene).[6][7]

## Applications in Research and Drug Development

**1-Phenyl-1-hexyne** does not have a documented direct biological activity or role in specific signaling pathways. Its primary value in the context of drug development lies in its utility as a synthetic intermediate.[29] The phenylalkyne motif is a structural component found in various biologically active molecules and serves as a precursor for creating more complex scaffolds.

Key applications include:

- **Substrate for Catalysis Research:** It is frequently used as a model substrate to study the efficiency, selectivity, and mechanisms of new catalysts, particularly in hydrogenation reactions.<sup>[7][27]</sup>
- **Building Block in Organic Synthesis:** The alkyne can be further functionalized through reactions like click chemistry, hydration, or hydroamination to introduce new functional groups. The phenyl ring can also be modified via electrophilic aromatic substitution.
- **Precursor for Heterocycles:** Alkynes are versatile precursors for the synthesis of various heterocyclic compounds, which are a cornerstone of many pharmaceutical agents.

## Safety and Handling

**1-Phenyl-1-hexyne** is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

- **Hazards:** Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).<sup>[6]</sup>
- **Precautions:** Avoid breathing dust, fumes, or vapors (P261). Wash hands thoroughly after handling (P264). Wear protective gloves, eye protection, and face protection (P280).<sup>[6]</sup>
- **Storage:** Store in a well-ventilated place. Keep the container tightly closed. It is classified as a combustible solid.<sup>[6]</sup>

Always consult the Safety Data Sheet (SDS) before handling this chemical.

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